molecular formula C9H5F4N B2677290 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile CAS No. 2383627-27-6

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B2677290
CAS No.: 2383627-27-6
M. Wt: 203.14
InChI Key: ZQOVAIXHGZIQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions to form the desired nitrile compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile and trifluoromethyl groups.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of substituted aromatic compounds.

    Reduction: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzylamine.

    Oxidation: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that inhibit specific proteins or enzymes. For example, as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, it contributes to the inhibition of this protein, which plays a role in lipid metabolism and cholesterol transport .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.

    2-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group and has a different substitution pattern.

    2-Fluoro-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is unique due to the specific combination of substituents on the benzene ring. The presence of both a methyl and a trifluoromethyl group, along with a fluorine atom and a nitrile group, imparts distinct chemical properties that can be exploited in various applications. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOVAIXHGZIQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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